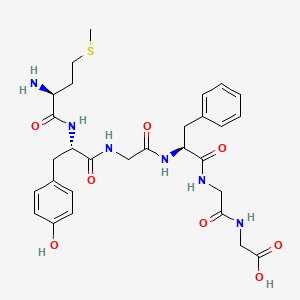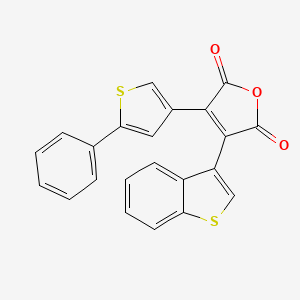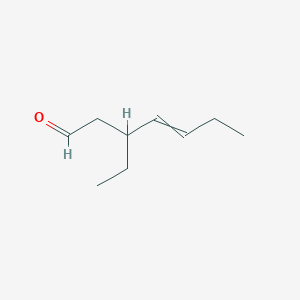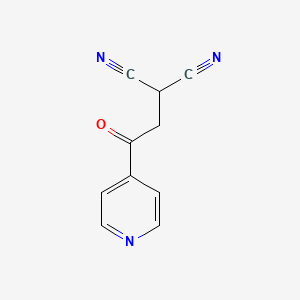
2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile: is an organic compound with the molecular formula C10H7N3O It is characterized by the presence of a pyridine ring attached to a malononitrile moiety through an oxoethyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile typically involves the reaction of pyridine-4-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted malononitrile derivatives.
科学的研究の応用
Chemistry: In chemistry, 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other organic materials .
Biology and Medicine: Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its reactivity and versatility make it valuable in various manufacturing processes .
作用機序
The mechanism of action of 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of its use .
類似化合物との比較
- 2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile
- 2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile
- 2-(2-Oxo-2-(pyridin-5-YL)ethyl)malononitrile
Comparison: Compared to its analogs, 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile exhibits unique reactivity due to the position of the pyridine ring. This positional difference can influence the compound’s electronic properties and its interactions with other molecules. The specific placement of the pyridine ring can also affect the compound’s solubility and stability .
特性
CAS番号 |
610270-72-9 |
|---|---|
分子式 |
C10H7N3O |
分子量 |
185.18 g/mol |
IUPAC名 |
2-(2-oxo-2-pyridin-4-ylethyl)propanedinitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-8(7-12)5-10(14)9-1-3-13-4-2-9/h1-4,8H,5H2 |
InChIキー |
CAEFGNHLGCCXCB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=O)CC(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
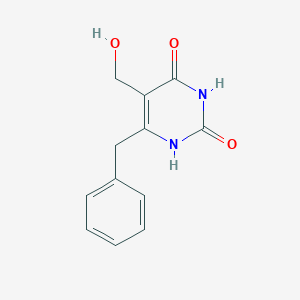
![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
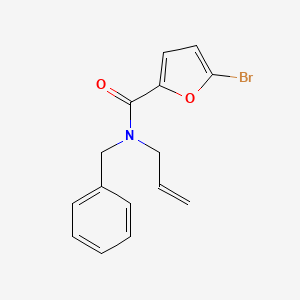
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
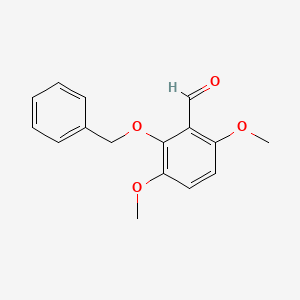
![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
